molecular formula C8H6F4O2 B14756968 2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol

2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol

Cat. No.: B14756968
M. Wt: 210.13 g/mol
InChI Key: XKQYUTYNNPRRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol is an organic compound that features both fluorine and hydroxymethyl groups attached to a phenol ring. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the source of the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization to introduce the desired substituents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The hydroxymethyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar structure but lacks the phenol group.

    2-Fluoro-3-(hydroxymethyl)phenol: Similar structure but lacks the trifluoromethyl group.

    3-(Hydroxymethyl)-5-(trifluoromethyl)phenol: Similar structure but lacks the fluorine atom.

Uniqueness

2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .

Properties

Molecular Formula

C8H6F4O2

Molecular Weight

210.13 g/mol

IUPAC Name

2-fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C8H6F4O2/c9-7-4(3-13)1-5(2-6(7)14)8(10,11)12/h1-2,13-14H,3H2

InChI Key

XKQYUTYNNPRRSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.